molecular formula C21H18O2 B12521459 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one CAS No. 819077-61-7

1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one

Katalognummer: B12521459
CAS-Nummer: 819077-61-7
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: RNAXZEJQHYFMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is an organic compound that features a complex structure with a naphthalene ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by a coupling reaction with a benzyl halide derivative under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxynaphthalen-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.

    1-(1-Naphthalenyl)ethanone: Lacks the phenyl group attached to the ethanone moiety.

    1-(4-Hydroxynaphthalen-1-yl)ethan-1-one: Contains a hydroxyl group instead of an acetyl group.

Uniqueness: 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is unique due to its combination of a naphthalene ring, a phenyl group, and an acetyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

819077-61-7

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-[4-[(4-acetylnaphthalen-1-yl)methyl]phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-14(22)17-9-7-16(8-10-17)13-18-11-12-19(15(2)23)21-6-4-3-5-20(18)21/h3-12H,13H2,1-2H3

InChI-Schlüssel

RNAXZEJQHYFMFO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.